molecular formula C15H18N2O4 B6665010 3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-methylpropanoic acid

3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-methylpropanoic acid

Cat. No.: B6665010
M. Wt: 290.31 g/mol
InChI Key: IIBABTUBYXSDEF-UHFFFAOYSA-N
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Description

3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-methylpropanoic acid is an organic compound with a complex structure that includes a cyclopropylamino group, a carbamoylbenzoyl moiety, and a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate electrophile to form the cyclopropylamino intermediate.

    Introduction of the Carbamoylbenzoyl Moiety: The cyclopropylamino intermediate is then reacted with 3-carbamoylbenzoyl chloride under basic conditions to introduce the carbamoylbenzoyl group.

    Formation of the Methylpropanoic Acid Backbone: The final step involves the reaction of the intermediate with 2-methylpropanoic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylbenzoyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, resulting in changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-methylbutanoic acid
  • 3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-ethylpropanoic acid
  • 3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-methylpentanoic acid

Uniqueness

3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(3-carbamoylbenzoyl)-cyclopropylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9(15(20)21)8-17(12-5-6-12)14(19)11-4-2-3-10(7-11)13(16)18/h2-4,7,9,12H,5-6,8H2,1H3,(H2,16,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBABTUBYXSDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CC1)C(=O)C2=CC=CC(=C2)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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